molecular formula C6H13N3 B1196923 Galegine CAS No. 543-83-9

Galegine

Cat. No. B1196923
CAS RN: 543-83-9
M. Wt: 127.19 g/mol
InChI Key: UVMLHMAIUVSYOL-UHFFFAOYSA-N
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Description

Galegine is a toxic chemical compound that has been isolated from Galega officinalis . It has also been found to be the principal cause of the toxicity of poison sedge (Schoenus asperocarpus) . Galegine is an alkaloid and is the active chemical in the plant Galega officinalis, commonly known as goat’s rue, French lilac, Italian fitch, or professor-weed .


Synthesis Analysis

Galegine is a guanidine derivative used in the synthesis of biguanides, metformin, and phenformin as drugs for type 2 diabetes . In a study, silver nanoparticles (AgNPs) loaded onto urea-based periodic mesoporous organosilica (AgNPs/Ur-PMO) were bio-synthesized using G. officinalis leaf extract . The application of ultrasonic waves, salicylic acid, and chitosan resulted in a dose-dependent increase in the content of galegine .


Molecular Structure Analysis

The molecular formula of Galegine is C6H13N3 . Its average mass is 127.188 Da and its monoisotopic mass is 127.110947 Da .


Physical And Chemical Properties Analysis

Galegine is a guanidine derivative with a molecular formula of C6H13N3 . Its molar mass is 127.191 g·mol−1 .

Scientific Research Applications

  • Weight Loss Effects in Mice : Galegine, initially isolated from Galega officinalis, has been studied for its weight-reducing effects in mice. The study aimed to understand its mechanisms of action contributing to weight loss (Mooney et al., 2008).

  • Control of Diabetes : Galega officinalis products, containing galegine, have been used globally for managing type 2 diabetes. This research provided a basis for the development of metformin, a widely used diabetes therapy (Azimi et al., 2020).

  • Antihypertensive Properties : A study on the effects of galegine from Biebersteinia heterostemon in rats demonstrated its potential as an antihypertensive agent. Galegine induced a significant decrease in mean arterial blood pressure in hypertensive rats (Wang & Zhang, 2021).

  • Extraction and Purification Techniques : Advanced techniques for extracting and purifying galegine have been developed. This includes the use of molecularly imprinted polymer (MIP) technique reinforced with graphene oxide, which has shown effectiveness in extracting galegine from natural samples with high purity (Azimi et al., 2020).

  • Toxicity Studies : Galegine was identified as the toxic principle of Schoenus asperocarpus, a Western Australian sedge, and has been shown to replicate the clinical and pathological features of poisoning by this plant (Huxtable et al., 1993).

  • Metabolic Pathways in Plants : Research on Galega officinalis has revealed that galegine is synthesized in various parts of the plant, including seedlings, leaves, flowers, and fruits. It has been shown that galegine does not accumulate in the roots but is synthesized in the shoots of young plants (Reuter, 1962).

  • Development of Analogue Compounds : Studies have focused on creating galegine analogues for improved weight loss effects. This includes the synthesis of benzylguanidines and other analogues, exploring their impact on weight reduction in mice (Coxon et al., 2009).

  • Clinical Pharmacokinetics of Metformin : Metformin, derived from galegine, has been extensively studied for its pharmacokinetics in the treatment of type 2 diabetes. This research provides insights into the absorption, distribution, metabolism, and excretion of metformin, contributing to its clinical application (Graham et al., 2011).

Safety And Hazards

Galegine is a toxic chemical compound . It has been isolated from Galega officinalis and is also the principal cause of the toxicity of poison sedge (Schoenus asperocarpus) .

properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMLHMAIUVSYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202659
Record name Galegine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galegine

CAS RN

543-83-9
Record name N-(3-Methyl-2-buten-1-yl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galegine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galegine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALEGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R469KQG1EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
G Barger, FD White - Biochemical Journal, 1923 - ncbi.nlm.nih.gov
… acid to Congo the galegine sulphate ultimately crystallised in a yield of 0 5 % of the seeds, the same as that obtained by Tanret. After we had found that galegine is precipitated by silver …
Number of citations: 33 www.ncbi.nlm.nih.gov
M Oldham, CV Ransom, MH Ralphs, DR Gardner - Weed science, 2011 - cambridge.org
… It contains the toxic alkaloid galegine. The objective of the study was to describe galegine concentration in aboveground goatsrue plant parts and total galegine pools over phenological …
Number of citations: 8 www.cambridge.org
MH Mooney, S Fogarty, C Stevenson… - British journal of …, 2008 - Wiley Online Library
… Preliminary studies showed that galegine reduced body weight gain in normal … galegine. The aim of the present work was to investigate the potential mechanisms of action of galegine, …
Number of citations: 89 bpspubs.onlinelibrary.wiley.com
MH Arjmand, H Sabri, A Maghrouni, E Zarei… - Res J …, 2022 - rjpharmacognosy.ir
… inhibitory concentration (IC50) of galegine on DFW and SK-MEL-… Results: The experimental results indicated that galegine … present study revealed that galegine induced cytotoxicity and …
Number of citations: 2 www.rjpharmacognosy.ir
M Khezri, R Asghari-Zakaria, N Zare… - In Vitro Cellular & …, 2022 - Springer
… is known for its dominant secondary metabolite “galegine” a … application on the content of galegine in the cell suspension … , total flavonoid, and galegine contents. Ultrasound treatment …
Number of citations: 2 link.springer.com
W Wang, X Zhang - Molecules, 2021 - mdpi.com
… evaluate the effects of galegine obtained from an ethanol … galegine was investigated in pentobarbital-anesthetized hypertensive rats at three dose levels based on the LD 50 of galegine. …
Number of citations: 2 www.mdpi.com
M Khezri, R Asghari Zakaria, N Zare, M Johari-Ahar - AMB Express, 2022 - Springer
Galega officinalis L. is an herbaceous legume used to treat symptoms associated with hyperglycemia or diabetes mellitus because of its dominant alkaloid, galegine. In this study, we …
Number of citations: 8 link.springer.com
GD Coxon, BL Furman, AL Harvey… - Journal of medicinal …, 2009 - ACS Publications
Dimethylallylguanidine, also known as galegine, isolated from Galega officinalis, has been shown to have weight reducing properties in vivo. Substitution of the guanidine group with an …
Number of citations: 31 pubs.acs.org
TE LaMoia, GM Butrico, HA Kalpage… - Proceedings of the …, 2022 - National Acad Sciences
… , 200 μM phenformin, or 100 μM galegine. Glucose release into the medium was normalized … show that metformin, phenformin, and galegine treatment increased cytosolic redox in liver …
Number of citations: 40 www.pnas.org
M Khezri, R Asghari-Zakaria, N Zare… - Journal of Applied …, 2022 - Elsevier
… effect of different ploidy levels on galegine content has not been studied before and this study is the first report about effects of polyploid induction on galegine content in G. officinalis. …
Number of citations: 3 www.sciencedirect.com

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